molecular formula C9H12N2OS B12792225 3-(Phenylthio)propanohydrazide CAS No. 6292-69-9

3-(Phenylthio)propanohydrazide

Cat. No.: B12792225
CAS No.: 6292-69-9
M. Wt: 196.27 g/mol
InChI Key: CKHPOCWCCXUBPP-UHFFFAOYSA-N
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Description

3-(Phenylthio)propanohydrazide is a hydrazide derivative featuring a propanohydrazide backbone substituted with a phenylthio (-S-C₆H₅) group at the 3-position. Hydrazides are versatile intermediates in medicinal chemistry, often serving as precursors for heterocyclic compounds (e.g., triazoles, oxadiazoles) with antimicrobial, anti-inflammatory, or hypotensive activities . The phenylthio group may enhance lipophilicity and metabolic stability compared to amino or hydroxyl substituents, influencing biological activity and reactivity .

Properties

IUPAC Name

3-phenylsulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-11-9(12)6-7-13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPOCWCCXUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278759
Record name NSC9928
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URL https://comptox.epa.gov/dashboard/DTXSID70278759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-69-9
Record name 3-(Phenylthio)propanoic acid hydrazide
Source CAS Common Chemistry
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Record name NSC 9928
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Record name NSC9928
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylsulfanylpropanehydrazide typically involves the reaction of 3-phenylsulfanylpropanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

C9H10O2S+N2H4C9H12N2OS+H2O\text{C}_9\text{H}_{10}\text{O}_2\text{S} + \text{N}_2\text{H}_4 \rightarrow \text{C}_9\text{H}_{12}\text{N}_2\text{OS} + \text{H}_2\text{O} C9​H10​O2​S+N2​H4​→C9​H12​N2​OS+H2​O

Industrial Production Methods: In an industrial setting, the production of 3-phenylsulfanylpropanehydrazide can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylsulfanylpropanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as alkyl halides, under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Functionalized derivatives with diverse chemical properties.

Scientific Research Applications

3-Phenylsulfanylpropanehydrazide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-phenylsulfanylpropanehydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Phenylamino vs. Phenylthio: The phenylamino group in 3-(phenylamino)propanohydrazide participates in cyclization reactions to form 1,3,4-oxadiazoles under acidic conditions (e.g., HCl or POCl₃) .
  • Heterocyclic Substituents : Derivatives with imidazolyl or pyrazolyl groups (e.g., ) may exhibit distinct tautomerism or hydrogen-bonding capabilities, affecting solubility and binding to biological targets.

Physicochemical Properties

  • Melting Points: Phenylthio derivatives (e.g., ) exhibit higher melting points (~145°C) than heterocyclic analogs (e.g., 3-(3,5-dimethylpyrazolyl)propanohydrazide, unspecified mp) .
  • Acidity/Basicity : The pKa of phenylthio-containing carboxylic acids (~4.09) indicates moderate acidity, while pyrazolyl-substituted hydrazides are more basic (predicted pKa 12.9) .

Biological Activity

3-(Phenylthio)propanohydrazide, also known as 3-phenylsulfanylpropanehydrazide, is an organic compound with the molecular formula C9_9H12_{12}N2_2OS. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

  • IUPAC Name: 3-phenylsulfanylpropanehydrazide
  • Molecular Formula: C9_9H12_{12}N2_2OS
  • InChI Key: CKHPOCWCCXUBPP-UHFFFAOYSA-N

The structure features a phenylsulfanyl group attached to a propanehydrazide backbone, which enables diverse chemical reactivity and potential interactions with biological targets.

The synthesis of 3-(Phenylthio)propanohydrazide typically involves the reaction of 3-phenylsulfanylpropanoic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The general reaction is represented as:

C9H10O2S+N2H4C9H12N2OS+H2OC_9H_{10}O_2S+N_2H_4\rightarrow C_9H_{12}N_2OS+H_2O

The compound's biological activity is attributed to its ability to interact with specific molecular targets, potentially acting as an inhibitor of enzymes or receptors involved in various biochemical pathways. This interaction may lead to the modulation of microbial growth and cancer cell proliferation.

Antimicrobial Properties

Research indicates that 3-(Phenylthio)propanohydrazide exhibits significant antimicrobial activity against various pathogens. The compound's mechanism may involve the inhibition of enzyme activity necessary for microbial survival.

Case Studies:

  • A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of hydrazides, including 3-(Phenylthio)propanohydrazide, showed potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of 3-(Phenylthio)propanohydrazide have also been investigated. Preliminary studies suggest that the compound can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of signaling pathways.

Research Findings:

  • In vitro studies have shown that the compound significantly reduces the viability of certain cancer cell lines, including breast and colon cancer cells. The induction of apoptosis was confirmed through assays measuring caspase activation .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(Phenylthio)propanohydrazide, it is beneficial to compare it with structurally similar compounds:

Compound Activity Notes
3-Phenylsulfanylpropanoic acid Precursor for synthesisLacks direct antimicrobial or anticancer activity.
Phenylhydrazine Known for antitumor propertiesDifferent chemical properties; primarily used in synthetic applications.
Sulfonamides Broad-spectrum antibacterial activitySimilar sulfur-containing group but different mechanism of action.

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